(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol
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Overview
Description
(R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound that serves as an intermediate in the synthesis of various pharmacologically active agents. The presence of the amino and methoxyphenyl groups suggests that it could be involved in interactions with biological targets, potentially exhibiting adrenergic activity or functioning as a precursor to adrenergic agents.
Synthesis Analysis
The synthesis of related compounds, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, has been achieved from d-alanine with a 65% overall yield. The process involves several steps, including protection of the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection . Although the exact synthesis of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol would include a chiral center at the carbon bearing the amino group, which is important for its optical activity. The methoxyphenyl group is an aromatic ring with an electron-donating methoxy substituent, which could influence the compound's reactivity and interaction with biological molecules.
Chemical Reactions Analysis
While specific chemical reactions of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol are not described in the provided papers, compounds with similar structures have been shown to possess significant biological activities, such as antiarrhythmic and hypotensive effects, and exhibit affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . These activities are likely due to the compound's ability to participate in adrenolytic reactions, which could be a result of its interaction with adrenergic receptors.
Physical and Chemical Properties Analysis
Scientific Research Applications
Another study highlighted the synthesis of a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, where the binding characteristics and cardioselectivity were analyzed, suggesting different binding modes based on the presence of a 4-substituent in the aryloxy ring (Rzeszotarski et al., 1983).
Crystallography and Material Science
In the field of material science, a study on 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, a compound related to (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, was conducted. This compound resulted from a condensation reaction and its crystal structure exhibited disorder in one of the 4-methoxybenzyl groups. The crystal packing of the structure was sustained by C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).
Pharmacological Applications and Biological Activities
A new phenolic compound, 1-(3-hydroxy-4-methoxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl) propan-1-ol, isolated from the wood of Millettia leucantha, named millettinol, exhibited strong cytotoxicity against BCA-1 tumor cell lines, indicating potential applications in cancer treatment (Rayanil et al., 2011).
Chemical Analysis and Pharmacokinetics
In the realm of chemical analysis, a study developed a selective and sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. The pharmacokinetics of these derivatives in rats following intravenous or intragastric administration were also studied, indicating their potential in medical applications (Walczak, 2014).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMCHUIUINGOD-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426599 |
Source
|
Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol | |
CAS RN |
1071436-31-1 |
Source
|
Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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